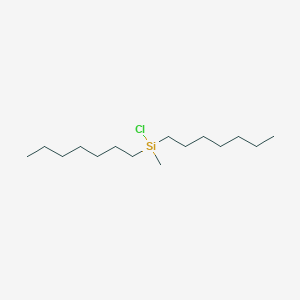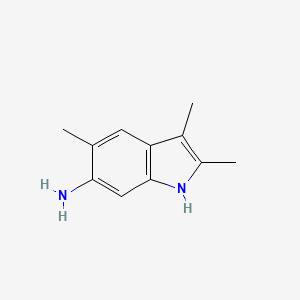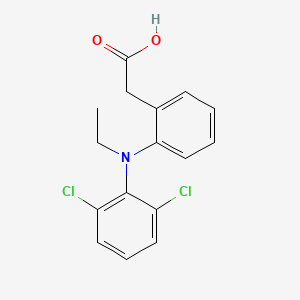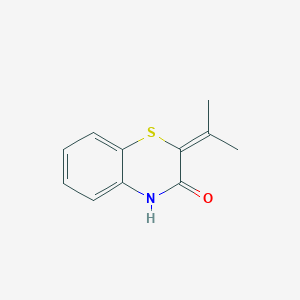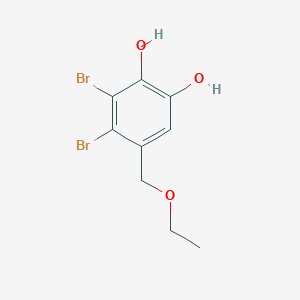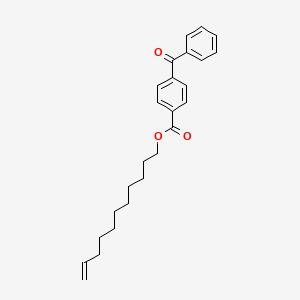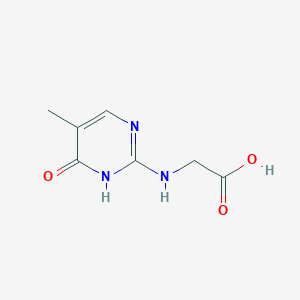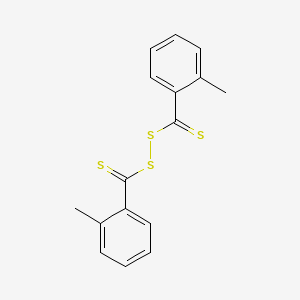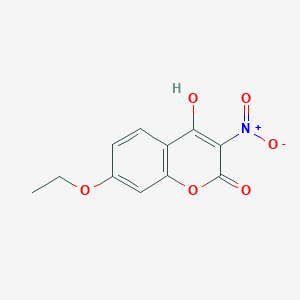
7-Ethoxy-4-hydroxy-3-nitro-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro-:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 7-ethoxy-4-hydroxy-2H-1-benzopyran-2-one using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and careful handling to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro- is used as a precursor for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s structural features make it a candidate for biological studies, particularly in the development of pharmaceuticals. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, although specific studies would be required to confirm these effects.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties may also find applications in materials science, such as in the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
7-Ethoxy-4-methyl-2H-1-benzopyran-2-one: Similar structure but with a methyl group instead of a nitro group.
2H-1-Benzopyran-2-one, 7-methoxy-: Similar structure with a methoxy group instead of an ethoxy group.
Coumarin: The parent compound of the benzopyran family, lacking the ethoxy, hydroxy, and nitro groups.
Uniqueness: 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
55005-26-0 |
|---|---|
Formule moléculaire |
C11H9NO6 |
Poids moléculaire |
251.19 g/mol |
Nom IUPAC |
7-ethoxy-4-hydroxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C11H9NO6/c1-2-17-6-3-4-7-8(5-6)18-11(14)9(10(7)13)12(15)16/h3-5,13H,2H2,1H3 |
Clé InChI |
WRIWCTGCJAGBPC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



